

Solubility and Synthetic Applications of 4-Acetylphenyl Trifluoromethanesulfonate: A Technical Guide

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Compound of Interest

Compound Name:	4-Acetylphenyl trifluoromethanesulfonate
Cat. No.:	B028095

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Introduction

4-Acetylphenyl trifluoromethanesulfonate, also known as 4-acetylphenyl triflate, is a versatile reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups: the triflate group, an excellent leaving group in transition metal-catalyzed cross-coupling reactions, and the acetyl group, which allows for a variety of subsequent chemical transformations. This technical guide provides an in-depth overview of the solubility characteristics of **4-acetylphenyl trifluoromethanesulfonate** in common organic solvents, details experimental protocols for its use in synthetic chemistry, and outlines a general method for determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of **4-acetylphenyl trifluoromethanesulfonate** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Acetylphenyl Trifluoromethanesulfonate**

Property	Value
CAS Number	109613-00-5[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₄ S[2]
Molecular Weight	268.21 g/mol [2]
Appearance	Colorless to light yellow clear liquid[1]
Density	1.418 g/mL at 25 °C[1]
Boiling Point	75-76 °C at 0.35 mmHg[1]
Refractive Index	n _{20/D} 1.47[1]

Solubility of 4-Acetylphenyl Trifluoromethanesulfonate

Precise quantitative solubility data for **4-acetylphenyl trifluoromethanesulfonate** in a range of organic solvents is not extensively reported in the literature. However, based on its use in synthetic procedures and the general solubility of similar aryl triflates, a qualitative assessment of its solubility can be made.

Table 2: Qualitative Solubility of **4-Acetylphenyl Trifluoromethanesulfonate** in Common Organic Solvents

Solvent	Solvent Type	Qualitative Solubility
Dichloromethane (CH ₂ Cl ₂)	Polar Aprotic	Soluble
Tetrahydrofuran (THF)	Polar Aprotic	Soluble
Acetonitrile (CH ₃ CN)	Polar Aprotic	Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble
Ethyl Acetate (EtOAc)	Polar Aprotic	Likely Soluble
Toluene	Nonpolar	Likely Soluble
Hexanes	Nonpolar	Likely Insoluble

This qualitative assessment is inferred from its common use in reaction media such as dichloromethane and the typical solubility patterns of functionalized aromatic compounds. For precise quantitative determination, an experimental protocol is provided below.

Experimental Protocols

General Experimental Protocol for Determining the Solubility of a Liquid Compound

This protocol describes a general method for determining the solubility of a liquid compound, such as **4-acetylphenyl trifluoromethanesulfonate**, in an organic solvent at a specific temperature.

Materials:

- **4-Acetylphenyl trifluoromethanesulfonate**
- Selected organic solvent(s)
- Analytical balance (accurate to ± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Vials with screw caps
- Pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

- Preparation of Saturated Solution:
 - Add a known volume of the selected organic solvent to a series of vials.

- To each vial, add an excess amount of **4-acetylphenyl trifluoromethanesulfonate**. The presence of a separate liquid phase of the solute should be visible.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow for phase separation.
 - Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a pipette. To avoid disturbing the undissolved solute, it is recommended to use a filter syringe.
 - Dilute the collected supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).
 - Determine the concentration of **4-acetylphenyl trifluoromethanesulfonate** in the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Experimental Protocol for Suzuki-Miyaura Cross-Coupling Reaction

4-Acetylphenyl trifluoromethanesulfonate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.^[3] A general procedure for the coupling of **4-acetylphenyl trifluoromethanesulfonate** with an arylboronic acid is provided below.

Materials:

- **4-Acetylphenyl trifluoromethanesulfonate**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., toluene, dioxane, or DMF)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (e.g., nitrogen or argon)
- Standard workup and purification reagents (e.g., ethyl acetate, water, brine, magnesium sulfate, silica gel)

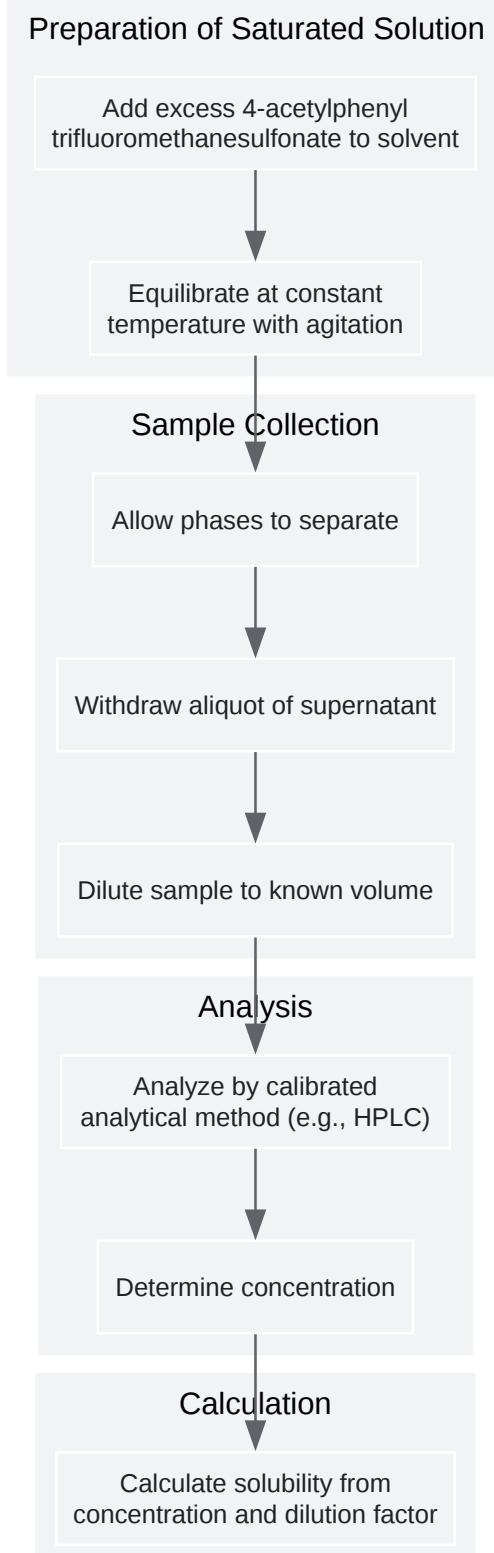
Procedure:

- Reaction Setup:
 - To a flame-dried Schlenk flask under an inert atmosphere, add **4-acetylphenyl trifluoromethanesulfonate** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
 - Add the anhydrous solvent via syringe.
- Reaction Execution:

- Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup:
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Separate the organic layer, and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

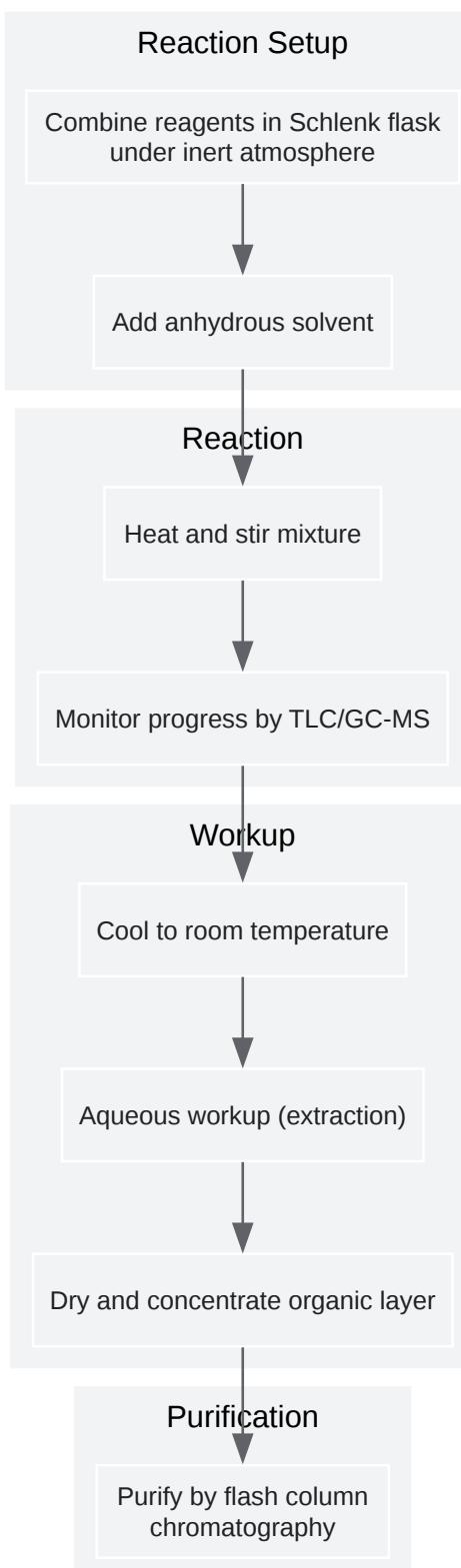
Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a liquid compound and the experimental workflow for a Suzuki-Miyaura cross-coupling reaction.



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Workflow for determining the solubility of a liquid compound.



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Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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References

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